

Elenestinib: A Targeted Approach to Systemic Mastocytosis - A Technical Guide

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Compound of Interest		
Compound Name:	Elenestinib	
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Executive Summary

Elenestinib (BLU-263) is an investigational, next-generation, orally bioavailable tyrosine kinase inhibitor that potently and selectively targets the KIT D816V mutation, the primary driver in approximately 95% of systemic mastocytosis (SM) cases.[1] Developed by Blueprint Medicines, **Elenestinib** is engineered for minimal central nervous system penetration, potentially offering an improved safety profile over first-generation KIT inhibitors. This document provides a comprehensive technical overview of **Elenestinib**, summarizing its mechanism of action, preclinical and clinical data, and the design of pivotal clinical trials. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction to Systemic Mastocytosis and the Role of KIT D816V

Systemic mastocytosis is a rare hematologic neoplasm characterized by the clonal proliferation and accumulation of mast cells in one or more organs. The clinical presentation of SM is heterogeneous, ranging from indolent forms (indolent systemic mastocytosis, ISM), which are associated with a significant symptom burden and reduced quality of life, to advanced, life-threatening variants (Advanced SM), including aggressive systemic mastocytosis (ASM), SM with an associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL).



The vast majority of SM cases are driven by a gain-of-function mutation in the KIT gene, most commonly the D816V substitution in exon 17. This mutation leads to constitutive, ligand-independent activation of the KIT receptor tyrosine kinase, promoting mast cell proliferation, survival, and degranulation. The uncontrolled release of mast cell mediators, such as histamine, tryptase, and cytokines, is responsible for the diverse and often debilitating symptoms experienced by patients with SM.

Mechanism of Action of Elenestinib

Elenestinib is a potent and selective inhibitor of the KIT D816V mutant kinase. By binding to the ATP-binding pocket of the kinase domain, **Elenestinib** blocks the downstream signaling pathways that are constitutively activated by the D816V mutation. This targeted inhibition leads to a reduction in mast cell proliferation and survival, and consequently, a decrease in the overall mast cell burden.

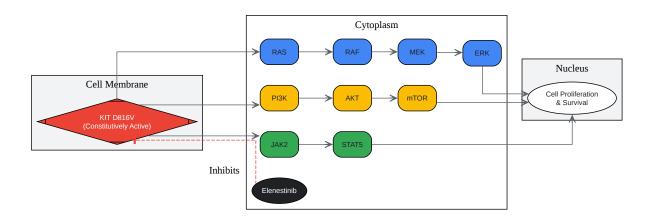
The KIT D816V Signaling Pathway

The constitutive activation of KIT D816V triggers a cascade of intracellular signaling events that drive the pathophysiology of systemic mastocytosis. Key downstream pathways include:

- Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway: Promotes cell survival, proliferation, and growth.
- Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway:
 Particularly involving JAK2 and STAT5, this pathway is crucial for cell proliferation and differentiation.
- Mitogen-activated protein kinase (MAPK) pathway (RAS/RAF/MEK/ERK): Regulates cell proliferation, differentiation, and survival.

The following diagram illustrates the central role of KIT D816V in activating these oncogenic signaling pathways and the point of intervention for **Elenestinib**.





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Caption: KIT D816V Signaling Pathway and Elenestinib's Point of Intervention.

Preclinical Data

Elenestinib has demonstrated high potency and selectivity for the KIT D816V mutation in preclinical studies.

In Vitro Potency and Selectivity

Biochemical and cellular assays have confirmed the potent inhibitory activity of **Elenestinib** against the KIT D816V mutation, while showing significantly less activity against wild-type KIT, indicating a favorable selectivity profile.[1][2]



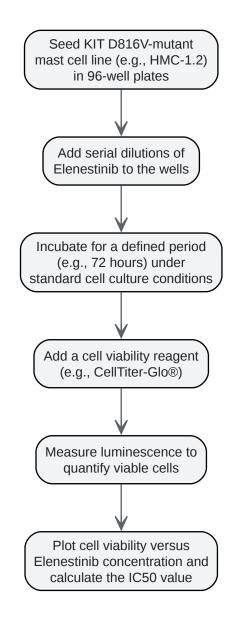
Parameter	Elenestinib	Reference
KIT D816V Phosphorylation IC50	3.1 nM	[2]
KIT D816V Cellular IC50	4.3 nM	[1]
Wild-Type KIT Proliferation IC50	95.9 nM	[2]
Wild-Type KIT Phosphorylation IC50	82.6 nM	[2]
KIT D816V Biochemical Kd	0.24 nM	[1]

Table 1: In Vitro Potency and Selectivity of **Elenestinib**.

Experimental Protocol: Cellular Proliferation Assay (General Overview)

While the specific, detailed protocol for the determination of **Elenestinib**'s cellular IC50 is proprietary, a general methodology for such an assay is outlined below. This is based on standard practices for evaluating the anti-proliferative effects of kinase inhibitors on mutant cell lines.





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Caption: Generalized Workflow for a Cellular Proliferation Assay to Determine IC50.

Clinical Development Program

Elenestinib is being evaluated in a comprehensive clinical development program for the treatment of both indolent and advanced systemic mastocytosis.

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Elenestinib** in



healthy volunteers. The results demonstrated that **Elenestinib** was generally well-tolerated and exhibited a pharmacokinetic profile supportive of once-daily dosing.[3]

Parameter (at steady state, Day 10)	25 mg (N=6)	50 mg (N=6)	100 mg (N=6)
Cmax (ng/mL)	64.54	98.73	204.60
AUC0-24h (h*ng/mL)	874 (47.0% CV)	1980 (28.7% CV)	3741 (52.1% CV)
t1/2 (h)	21.4 ± 1.4	21.6 ± 4.2	26.4 ± 4.7
CL/F (L/h)	31.3 ± 16.2	26.1 ± 7.5	29.6 ± 15.1

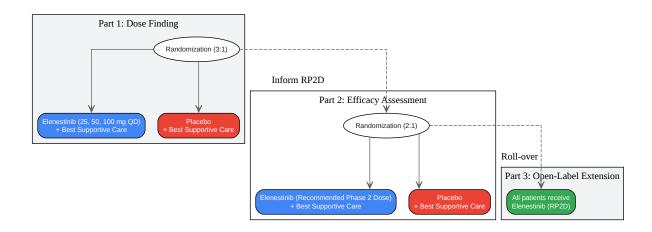
Table 2: Pharmacokinetic Parameters of **Elenestinib** in Healthy Volunteers (Multiple Ascending Dose).[3]

HARBOR Trial (NCT04910685)

The HARBOR study is a pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of **Elenestinib** in patients with indolent systemic mastocytosis (ISM) whose symptoms are not adequately controlled with best supportive care. [4][5][6]

The study is designed in multiple parts to assess dose, efficacy, and long-term safety.





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Caption: Schematic of the HARBOR Phase 2/3 Trial Design.

Top-line data from Part 1 of the HARBOR trial demonstrated dose-dependent reductions in key biomarkers of mast cell burden after 12 weeks of treatment.[7]

Dose	Mean Percent Reduction from Baseline in Serum Tryptase	Mean Percent Reduction from Baseline in KIT D816V VAF
Elenestinib 25 mg QD	-15.4%	-37.5%
Elenestinib 50 mg QD	-50.9%	-70.3%
Elenestinib 100 mg QD	-68.4%	-77.0%
Placebo	+3.3%	-2.5%

Table 3: Part 1 HARBOR Trial Efficacy Data (12 weeks).[7]



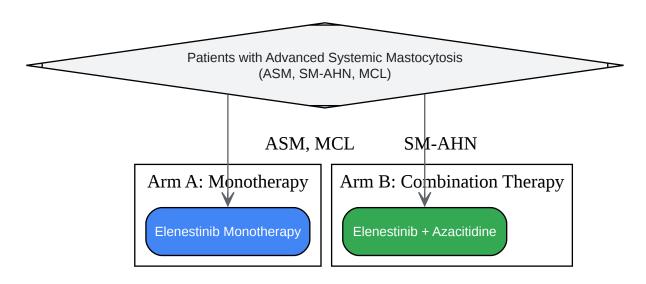
Inclusion Criteria	Exclusion Criteria
Age ≥ 18 years	Diagnosis of advanced systemic mastocytosis (SM-AHN, ASM, MCL) or other myeloproliferative neoplasm
ECOG performance status of 0-2	Prior treatment with a targeted KIT inhibitor
Confirmed diagnosis of ISM	Clinically significant, uncontrolled cardiovascular disease
Inadequate symptom control with at least two standard therapies	QTc interval > 470 ms for females or > 450 ms for males
Stable symptom-directed therapy for ≥ 14 days	History of another primary malignancy within 3 years (with exceptions)

Table 4: Key Inclusion and Exclusion Criteria for the HARBOR Trial.

AZURE Trial (NCT05609942)

The AZURE trial is a Phase 1/2 open-label study evaluating the safety, tolerability, and efficacy of **Elenestinib** as a monotherapy and in combination with azacitidine in patients with advanced systemic mastocytosis (AdvSM).[8][9][10]

The study consists of two main treatment arms to investigate **Elenestinib**'s potential in different subtypes of AdvSM.





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Caption: Overview of the AZURE Phase 1/2 Trial Design.

Inclusion Criteria	Exclusion Criteria
ECOG performance status of 0-2	Diagnosis of a Philadelphia chromosome- positive malignancy
Bone marrow biopsy confirming AdvSM (ASM, SM-AHN, or MCL)	Acute myeloid leukemia
Discontinuation of prior antineoplastic therapy due to disease progression, lack of efficacy, or intolerance	Prior treatment with more than one selective KIT inhibitor
Willingness to undergo follow-up bone marrow biopsies	Prior HMA therapy (e.g., azacitidine, decitabine) for the current diagnosis
Not eligible for allogeneic hematopoietic stem cell transplantation	
Unstable corticosteroid dose within 7 days of enrollment	_

Table 5: Key Inclusion and Exclusion Criteria for the AZURE Trial.

Conclusion and Future Directions

Elenestinib is a promising, next-generation selective KIT D816V inhibitor with a potential best-in-class safety profile due to its limited CNS penetration. Preclinical data have established its high potency and selectivity, and early clinical data from the HARBOR trial in patients with indolent systemic mastocytosis have demonstrated encouraging reductions in mast cell burden. The ongoing HARBOR and AZURE trials will further elucidate the efficacy and safety of **Elenestinib** across the spectrum of systemic mastocytosis. The development of **Elenestinib** represents a significant advancement in the targeted therapy of this rare and debilitating disease, with the potential to offer a new, effective, and well-tolerated treatment option for patients. Further research will focus on long-term outcomes, including the impact on disease progression, quality of life, and overall survival.



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